![molecular formula C17H17N3O3S2 B2630826 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349622-63-5](/img/structure/B2630826.png)
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a dimethylamino group and a benzo[d]thiazol-2-yl moiety, which is further functionalized with a methylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
作用机制
Target of Action
Similar compounds have been shown to inhibit hiv-1 rt and cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) .
Mode of Action
It is suggested that similar compounds exhibit inhibitory action against their targets . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to affect the hiv-1 rt and cox pathways .
Result of Action
Similar compounds have been shown to inhibit their targets, leading to potential therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole derivative using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with the benzamide moiety: The final step involves the coupling of the methylsulfonyl-substituted benzo[d]thiazole with 4-(dimethylamino)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzo[d]thiazoles.
科学研究应用
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
相似化合物的比较
Similar Compounds
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
Structural Features: The presence of both the dimethylamino and methylsulfonyl groups in the same molecule provides unique electronic and steric properties.
Functional Applications: The combination of these functional groups enhances the compound’s versatility in various applications, from medicinal chemistry to material science.
属性
IUPAC Name |
4-(dimethylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(25(3,22)23)10-15(14)24-17/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJRWPUJKMDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

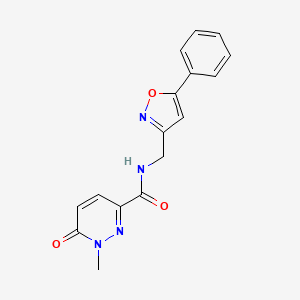

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
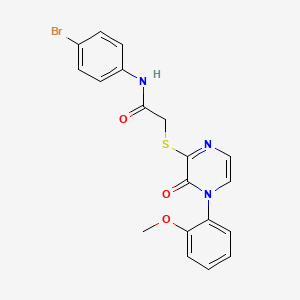

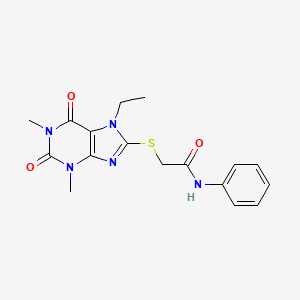
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one](/img/structure/B2630759.png)

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
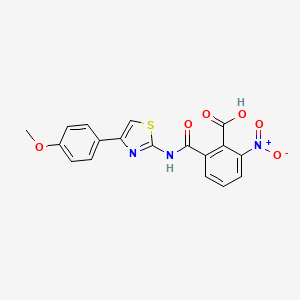
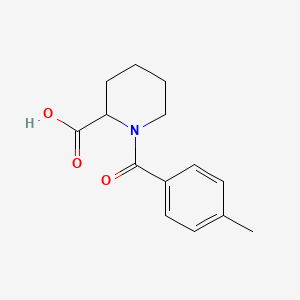
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
